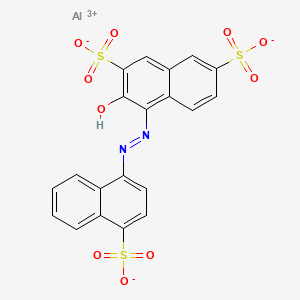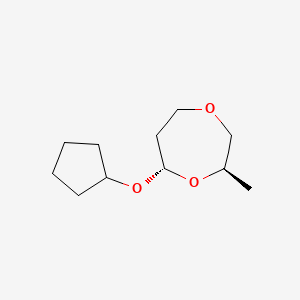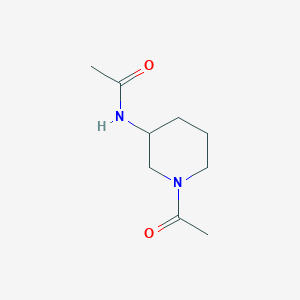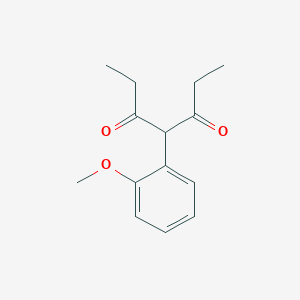
1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone is a heterocyclic compound featuring an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone can be synthesized through multicomponent reactions involving 1,2-amino alcohols. These reactions often employ metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . For instance, the metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids can yield N-propargyloxazolidines .
Industrial Production Methods: Industrial production methods for oxazolidine derivatives typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation and specific catalysts such as CuI and CuBr2 .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, oxazolidine derivatives like linezolid inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This prevents the formation of the initiation complex, thereby halting bacterial growth.
Vergleich Mit ähnlichen Verbindungen
1,3-Oxazolidin-2-one: This compound shares the oxazolidine ring structure and is used in the synthesis of antibacterial agents.
N-Propargyloxazolidines: These derivatives are synthesized through similar multicomponent reactions and have applications in organic synthesis.
Uniqueness: 1-(5-Hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its hydroxyl and methyl groups enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry.
Eigenschaften
Molekularformel |
C6H11NO3 |
|---|---|
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1-(5-hydroxy-3-methyl-1,2-oxazolidin-2-yl)ethanone |
InChI |
InChI=1S/C6H11NO3/c1-4-3-6(9)10-7(4)5(2)8/h4,6,9H,3H2,1-2H3 |
InChI-Schlüssel |
BRGDNEALBRLGAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(ON1C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)

![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13817611.png)

![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)



![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)



![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)
